
1-(9H-carbazol-9-yl)-3-(pyridin-2-ylamino)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(9H-carbazol-9-yl)-3-(pyridin-2-ylamino)propan-2-ol, also known as Carbazolol, is a β-adrenergic receptor antagonist that has been extensively studied for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Ortho-Arylation via C–H Bond Activation : A study by Chu et al. (2013) presented a one-pot synthesis of ortho-arylated 9-(pyridin-2-yl)-9H-carbazoles through C–H bond activation. This method demonstrated efficient yields and functional group tolerance, indicating its potential in organic synthesis.
Synthesis of Heteroleptic Iridium(III) Complexes : Tang et al. (2014) explored the synthesis of heteroleptic iridium(III) complexes using a derivative of 9-(2-ethylhexyl)-3-(5-(pyridin-2-yl)-1H-pyrazol-3-yl)-9H-carbazole Tang et al. (2014). These complexes showed high thermal stability and potential applications in polymer light-emitting diodes.
Biological Applications
Novel Antifungal Agents : Rad et al. (2016) synthesized novel 1,2,3-triazolyl β-hydroxy alkyl/carbazole hybrid molecules with significant antifungal activity. One compound demonstrated potent antifungal activity against various fungal strains, highlighting the potential of carbazole derivatives in antifungal drug development Rad et al. (2016).
Application in Neurogenesis : Research by Shin et al. (2015) found that a derivative of P7C3, related to the carbazole class, induced neurogenesis by promoting the final cell division in neural stem cells. This suggests potential applications in neurodegenerative disease treatment or brain injury recovery Shin et al. (2015).
Anticancer Properties : Ducrocq et al. (1980) synthesized 1-amino-substituted pyrido[4,3-b]carbazole derivatives, displaying cytotoxic properties against tumor cells and antitumor properties in the L1210 leukemia system. This research demonstrates the potential of carbazole derivatives in cancer therapy Ducrocq et al. (1980).
Technological Applications
Organic Light-Emitting Diodes (OLEDs) : Park et al. (2013) synthesized 9-(Pyridin-3-yl)-9H-carbazole derivatives as host materials for green phosphorescent OLEDs. These materials showed bipolar charge transport properties and high quantum efficiency, indicating their usefulness in advanced display technologies Park et al. (2013).
Luminescent Fe3+ Sensor : Zhu et al. (2017) developed a metal-organic framework using 9-(pyridin-4-yl)-9H-carbazole-3,6-dicarboxylic acid, which acted as a luminescent sensor for Fe3+ under weak acidic and basic conditions. This has potential applications in environmental monitoring and chemical sensing Zhu et al. (2017).
Eigenschaften
IUPAC Name |
1-carbazol-9-yl-3-(pyridin-2-ylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c24-15(13-22-20-11-5-6-12-21-20)14-23-18-9-3-1-7-16(18)17-8-2-4-10-19(17)23/h1-12,15,24H,13-14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAGWOMZQATCHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CNC4=CC=CC=N4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9H-carbazol-9-yl)-3-(pyridin-2-ylamino)propan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate](/img/no-structure.png)
![2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2616788.png)
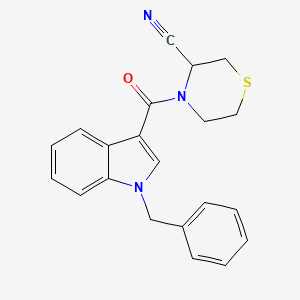
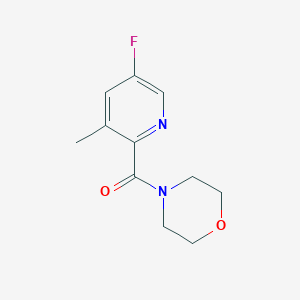
![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propionamide](/img/structure/B2616792.png)
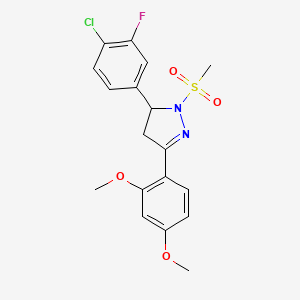
![4,6-Dimethylthieno[3,4-b]thiophene-2-carboxylic acid](/img/structure/B2616794.png)
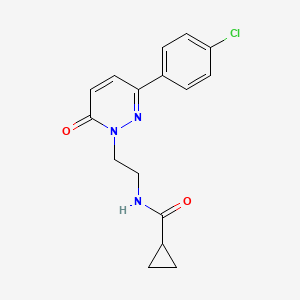
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2616796.png)

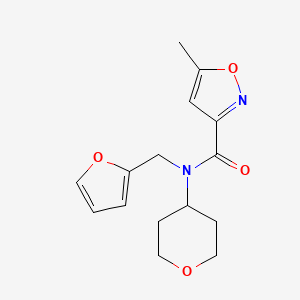
![Methyl 2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride](/img/structure/B2616800.png)
![4-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2616801.png)
